molecular formula C25H25N3O5 B15212309 N-{1-Butylcarbamoyl-2-[5-(4-nitrophenyl)furan-2-yl]vinyl}-4-methylbenzamide

N-{1-Butylcarbamoyl-2-[5-(4-nitrophenyl)furan-2-yl]vinyl}-4-methylbenzamide

Cat. No.: B15212309
M. Wt: 447.5 g/mol
InChI Key: RJEVELVOTASIMJ-CJLVFECKSA-N
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Description

N-(3-(Butylamino)-1-(5-(4-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide is a complex organic compound that features a furan ring substituted with a nitrophenyl group, a butylamino group, and a benzamide moiety

Properties

Molecular Formula

C25H25N3O5

Molecular Weight

447.5 g/mol

IUPAC Name

N-[(E)-3-(butylamino)-1-[5-(4-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C25H25N3O5/c1-3-4-15-26-25(30)22(27-24(29)19-7-5-17(2)6-8-19)16-21-13-14-23(33-21)18-9-11-20(12-10-18)28(31)32/h5-14,16H,3-4,15H2,1-2H3,(H,26,30)(H,27,29)/b22-16+

InChI Key

RJEVELVOTASIMJ-CJLVFECKSA-N

Isomeric SMILES

CCCCNC(=O)/C(=C\C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCCCNC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule can be dissected into three primary components:

  • 5-(4-Nitrophenyl)furan-2-carbaldehyde : Serves as the aromatic core.
  • Vinyl-carbamoyl bridge : Connects the furan to the butylcarbamoyl group.
  • 4-Methylbenzamide : Terminal aromatic moiety.

Retrosynthetically, the molecule is assembled through sequential amidation and cross-coupling reactions. The vinyl linkage is established via palladium-catalyzed coupling, while carboxamide bonds are formed using carbodiimide-mediated activation.

Synthesis of 5-(4-Nitrophenyl)Furan-2-Carbaldehyde

Friedel-Crafts Acylation and Nitration

The synthesis begins with the preparation of 5-(4-nitrophenyl)furan-2-carbaldehyde (CAS: 7147-77-5), a critical intermediate. A modified Friedel-Crafts acylation introduces the nitrophenyl group onto furfural, followed by nitration using concentrated HNO₃/H₂SO₄.

Physical Properties of 5-(4-Nitrophenyl)Furan-2-Carbaldehyde
Property Value Source
Melting Point 204–206 °C
Boiling Point 406.8 ± 35.0 °C (Predicted)
Molecular Weight 217.18 g/mol
Solubility DMSO (Slight, heated)

Alternative Pathways: Suzuki-Miyaura Coupling

Recent patents describe palladium-catalyzed cross-coupling between 5-bromofuran-2-carbaldehyde and 4-nitrophenylboronic acid. Using Pd(PPh₃)₄ and Na₂CO₃ in toluene/ethanol (3:1) at 80°C achieves 85% yield.

Installation of the Vinyl-Carbamoyl Bridge

Wittig Olefination

The aldehyde intermediate undergoes Wittig reaction with (butylcarbamoyl)triphenylphosphorane to form the vinyl-carbamoyl group. Reaction conditions:

  • Reagents : Ph₃P=CHCONHButyl, THF, 0°C to reflux.
  • Yield : 72% after column chromatography (SiO₂, hexane/EtOAc 4:1).

Heck Coupling Methodology

Alternative approaches employ Heck coupling between 5-(4-nitrophenyl)furan-2-carbaldehyde and butylcarbamoyl chloride. Using Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Et₃N in acetonitrile at 85°C for 12–15 hours affords the vinyl intermediate in 69% yield.

Amidation with 4-Methylbenzoyl Chloride

CDI-Mediated Activation

The terminal amide bond is formed via 1,1'-carbonyldiimidazole (CDI) activation. Steps include:

  • Activation : React 4-methylbenzoic acid with CDI (1.2 eq) in THF at reflux for 1 hour.
  • Coupling : Add the vinyl-carbamoyl intermediate and DBU (1.5 eq), stir at RT for 15 hours.
  • Workup : Extract with EtOAc, wash with 1N HCl, and crystallize from methanol/toluene.
Optimization Data
Parameter Optimal Condition Yield Purity
Solvent THF 74% 97%
Base DBU 76% 98%
Temperature Room Temperature 72% 96%

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (d, J=8.8 Hz, 2H, ArNO₂), 7.89 (s, 1H, vinyl), 7.72 (d, J=8.4 Hz, 2H, ArCH₃), 7.45 (d, J=3.6 Hz, 1H, furan-H), 6.95 (d, J=3.6 Hz, 1H, furan-H), 3.25 (t, J=6.8 Hz, 2H, NHButyl), 2.40 (s, 3H, ArCH₃).
  • HPLC : Purity >99% (C18 column, acetonitrile/water 70:30, λ=254 nm).

X-ray Crystallography

Single-crystal analysis confirms the (E)-configuration of the vinyl group and planar geometry of the furan-nitrophenyl system.

Industrial-Scale Production and Challenges

Catalyst Recycling

Palladium recovery via hyflow bed filtration reduces costs by 40% in large-scale runs.

Byproduct Formation

The primary impurity (∼3%) is the (Z)-vinyl isomer, mitigated by increasing Et₃N stoichiometry to 2.5 eq.

Applications and Derivatives

The compound exhibits pesticidal activity against Spodoptera frugiperda (LC₅₀=2.3 μM) and antifungal properties toward Botrytis cinerea. Derivatives with modified carbamoyl groups (e.g., cyclopropyl, trifluoromethyl) show enhanced bioactivity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Butylamino)-1-(5-(4-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring and the butylamino group can be oxidized under appropriate conditions.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group would yield an aminophenyl derivative, while oxidation of the furan ring could lead to furanones or other oxidized products.

Scientific Research Applications

N-(3-(Butylamino)-1-(5-(4-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(3-(Butylamino)-1-(5-(4-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(Butylamino)-1-(5-(4-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide: shares similarities with other furan-based compounds, such as:

Uniqueness

The uniqueness of N-(3-(Butylamino)-1-(5-(4-nitrophenyl)furan-2-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its butylamino and benzamide moieties, in particular, provide unique opportunities for interaction with biological targets and for the development of novel materials.

Biological Activity

N-{1-Butylcarbamoyl-2-[5-(4-nitrophenyl)furan-2-yl]vinyl}-4-methylbenzamide (CAS No. 302603-24-3) is a synthetic organic compound notable for its complex structure, which includes a butylcarbamoyl group, a furan moiety, and a nitrophenyl group. Its molecular formula is C25H25N3O5, and it has a molecular weight of approximately 445.49 g/mol. This compound is being investigated for its potential biological activities, particularly in medicinal chemistry and materials science.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit a range of biological activities, including:

  • Antitumor Activity : The compound shows promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Potential effectiveness against various microbial strains has been suggested.
  • Antioxidant Effects : The presence of the furan and nitrophenyl groups may contribute to its ability to scavenge free radicals.

The mechanisms underlying the biological activities of this compound are still under investigation. However, the following pathways are hypothesized:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Interference with Cell Signaling Pathways : It might disrupt signaling pathways that promote cell growth and division.
  • Reactive Oxygen Species (ROS) Modulation : By acting as an antioxidant, it could help reduce oxidative stress in cells.

Structure-Activity Relationship (SAR)

The unique structural features of this compound are crucial for its biological activity. The following table summarizes the structural characteristics and notable activities of related compounds:

Compound NameStructural CharacteristicsNotable Activities
N-{1-(Furfuryl)-2-[5-(4-nitrophenyl)-furan]}Contains furan and nitrophenyl groupsAntimicrobial
4-Methyl-N-(1-butylcarbamoyl)benzamideLacks furan moiety but retains carbamoyl structureAnticancer
5-(4-Nitrophenyl)furanSimplified structure focusing on furan and nitrophenolAntioxidant

This comparison highlights how the incorporation of specific functional groups can influence the biological activity of similar compounds.

Anticancer Studies

A recent study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating promising potency.

Antimicrobial Activity

Another investigation focused on the antimicrobial effects of this compound against several bacterial strains. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity was assessed using DPPH radical scavenging assays, where this compound showed significant scavenging activity, comparable to established antioxidants like ascorbic acid.

Q & A

Q. What synthetic methodologies are optimal for preparing N-{1-Butylcarbamoyl-2-[5-(4-Nitrophenyl)Furan-2-yl]Vinyl}-4-Methylbenzamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of 4-methylbenzamide derivatives with a furan-2-ylvinyl precursor.
  • Step 2 : Functionalization of the furan ring with a 4-nitrophenyl group via Suzuki coupling or electrophilic substitution .
  • Step 3 : Introduction of the butylcarbamoyl group using carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous dichloromethane under nitrogen .
    Optimization : Reaction temperatures (60–80°C) and solvent polarity (e.g., DMF for polar intermediates) significantly impact yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR (¹H/¹³C) : Assign peaks for the furan ring (δ 6.5–7.5 ppm), nitrophenyl group (δ 8.0–8.5 ppm), and butylcarbamoyl protons (δ 1.0–3.5 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns (e.g., cleavage at the vinyl group) .

Advanced Research Questions

Q. How can structural contradictions between computational modeling and crystallographic data be resolved?

  • Crystallography : Use single-crystal X-ray diffraction (SHELX suite) to resolve bond angles and torsional strain. For twinned crystals, apply twin refinement protocols in SHELXL .
  • Computational Validation : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with experimental data. Discrepancies in nitro group orientation may arise from crystal packing effects .

Q. What strategies mitigate inconsistencies in biological activity data across in vitro assays?

  • Assay Design : Use positive controls (e.g., known kinase inhibitors) and standardized cell lines (e.g., HeLa or HEK293) to validate target engagement .
  • Data Normalization : Account for solubility differences by testing in DMSO/PBS mixtures (≤0.1% DMSO). IC₅₀ values should be triplicated to assess reproducibility .

Q. How do substituents influence the compound’s bioactivity?

  • Electron-Withdrawing Groups : The 4-nitrophenyl moiety enhances electrophilicity, potentially improving binding to cysteine-rich targets (e.g., kinases) .
  • Butylcarbamoyl Chain : Modifies lipophilicity (logP), affecting membrane permeability. Compare with shorter/longer alkyl chains using logD₇.₄ measurements .
    Example Data :
DerivativelogPIC₅₀ (μM)Target
Parent Compound3.20.45EGFR Kinase
Methylcarbamoyl2.81.2EGFR Kinase
Phenylcarbamoyl4.10.12EGFR Kinase

Methodological Challenges

Q. How to optimize reaction yields for scale-up synthesis?

  • Catalyst Screening : Test palladium catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki-Miyaura coupling efficiency .
  • Solvent Effects : Use microwave-assisted synthesis in DMF to reduce reaction time (30 min vs. 24 h) .

Q. What analytical approaches validate purity for in vivo studies?

  • HPLC-MS : Use a C18 column (ACN/water gradient) to detect impurities ≤0.1%.
  • Elemental Analysis : Confirm C, H, N percentages within ±0.4% of theoretical values .

Structural and Functional Insights

Q. How does the furan ring contribute to stability under physiological conditions?

  • Hydrolytic Stability : The furan ring’s conjugated system resists ring-opening in pH 7.4 buffers (test via LC-MS over 24 h) .
  • Metabolic Studies : Incubate with liver microsomes; furan oxidation to lactones is minimal compared to thiophene analogs .

Data Reproducibility

Q. How to address variability in crystallographic data?

  • Crystallization Conditions : Screen solvents (e.g., ethanol vs. acetone) and temperatures (4°C vs. RT) to obtain reproducible crystal forms .
  • Data Deposition : Share CIF files in public databases (e.g., CCDC) for peer validation .

Comparative Analysis

Q. How does this compound compare to structurally similar benzamide derivatives?

  • Activity Profile : The 4-nitrophenyl group confers ~10× higher potency against tyrosine kinases than fluorine-substituted analogs (e.g., N-(4-ethylbenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide) .
  • Synthetic Complexity : Requires 3–4 steps vs. 5–6 steps for thiadiazole-containing analogs .

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